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Compound of Interest

Compound Name: Cyclopropylboronic acid

Cat. No.: B131927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropylboronic acid, a valuable building block in organic synthesis and drug discovery.

This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a workflow

for its characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cyclopropylboronic acid (CAS

No. 411235-57-9).

NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Cyclopropylboronic Acid

Chemical Shift (δ) ppm Multiplicity Assignment

0.50 - 0.56 m 2H, -CH₂-

0.40 - 0.42 m 2H, -CH₂-

-0.08 - -0.20 m 1H, -CH-
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Solvent: CDCl₃, Frequency: 250 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Cyclopropylboronic Acid

Chemical Shift (δ) ppm Assignment

~4.2 -CH₂-

-5.31 (very broad) -CH-B

Solvent: CD₃OD, Frequency: 125.7 MHz

IR Spectroscopy
Table 3: IR Absorption Peaks for Cyclopropylboronic Acid

Wavenumber (cm⁻¹) Assignment

~3300 (broad) O-H stretch

~3080 C-H stretch (cyclopropyl)

~1400 B-O stretch

~1020 C-C stretch (cyclopropyl)

Sample Preparation: KBr pellet or ATR

Mass Spectrometry
Table 4: Mass Spectrometry Data for Cyclopropylboronic Acid

Parameter Value

Molecular Weight 85.90 g/mol [3][4]

Exact Mass 86.0539096 Da[3]

Expected [M+H]⁺ 87.0618

Expected [M+Na]⁺ 109.0437
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Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Cyclopropylboronic acid

Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

NMR tubes (5 mm)

NMR spectrometer (e.g., 250 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of cyclopropylboronic acid in approximately 0.7 mL

of the chosen deuterated solvent directly in an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width,

acquisition time, and relaxation delay.

Data Acquisition:

Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.
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Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be

necessary due to the low natural abundance of ¹³C and the potential for broad signals from

the carbon attached to boron.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

Identify the chemical shifts in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Cyclopropylboronic acid

Potassium bromide (KBr), spectroscopic grade

Agate mortar and pestle

Pellet press

FTIR spectrometer with an ATR accessory

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of cyclopropylboronic acid with

approximately 100-200 mg of dry KBr powder in an agate mortar.
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Transfer the mixture to a pellet press die.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

Data Processing:

Identify the wavenumbers of the major absorption bands.

Assign the absorption bands to the corresponding functional groups.

Procedure (ATR Method):

Sample Preparation: Place a small amount of the solid cyclopropylboronic acid directly

onto the ATR crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Acquire the sample spectrum.

Data Processing:

Identify and assign the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

Cyclopropylboronic acid

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

Sample Preparation: Prepare a dilute solution of cyclopropylboronic acid in a suitable

solvent.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, drying

gas temperature for ESI).

Set the mass analyzer to scan an appropriate m/z range (e.g., 50-200 amu).

Data Acquisition:

Introduce the sample solution into the mass spectrometer.

Acquire the mass spectrum.

Data Processing:

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

Analyze the fragmentation pattern, if any, to aid in structural confirmation.

Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of cyclopropylboronic acid.
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Spectroscopic Analysis Workflow for Cyclopropylboronic Acid
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of

cyclopropylboronic acid.

This guide provides a solid foundation for the spectroscopic analysis of cyclopropylboronic
acid, enabling researchers and professionals to confidently utilize this important chemical in

their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

